4-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a difluoromethyl group, which is known for its significant impact on the physicochemical and biological properties of molecules . The presence of fluorine atoms in the compound enhances its metabolic stability, solubility, and lipophilicity, making it a valuable entity in pharmaceutical and agrochemical research .
Preparation Methods
The synthesis of 4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of difluoromethyl groups and their subsequent incorporation into the pyrazole structure. The difluoromethylation process can be achieved through various methods, such as electrophilic, nucleophilic, radical, and cross-coupling reactions . Industrial production methods often employ metal-based catalysts to transfer CF2H groups to specific sites on the molecule .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, particularly involving the difluoromethyl group.
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds, and novel non-ozone depleting difluorocarbene reagents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl group acts as a lipophilic hydrogen bond donor, which can mimic the effects of hydroxyl and thiol groups . This interaction can influence various biological processes and pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Compared to other similar compounds, 4-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique difluoromethyl group. Similar compounds include those with trifluoromethyl, trifluoromethoxy, and perfluoroalkyl groups, which also exhibit enhanced physicochemical properties . the difluoromethyl group provides a distinct balance of lipophilicity and hydrogen bonding capabilities .
Properties
Molecular Formula |
C16H24F2N6O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]-1-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H24F2N6O3S/c1-6-23-8-12(13(21-23)15(25)19-7-9(2)3)22-28(26,27)14-10(4)20-24(11(14)5)16(17)18/h8-9,16,22H,6-7H2,1-5H3,(H,19,25) |
InChI Key |
HOGQIWBZHICXMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC(C)C)NS(=O)(=O)C2=C(N(N=C2C)C(F)F)C |
Origin of Product |
United States |
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